Melting Point Depression vs. D-Gluco Diastereomer Enables Simpler Handling and Purity Assessment
The tribenzylated L-ido anhydro sugar exhibits a melting point of 67–68 °C, which is 22–23 °C lower than the 90 °C melting point of the corresponding D-gluco diastereomer (1,6-anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose, CAS 10548-46-6) . This substantial thermal difference allows unambiguous identity confirmation via simple capillary melting point measurement and reduces the risk of thermal decomposition during storage or shipping. The white crystalline solid form of the L-ido derivative contrasts with the higher-melting D-gluco material, providing a practical quality-control differentiator for procurement.
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 67–68 °C |
| Comparator Or Baseline | 1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose: 90 °C |
| Quantified Difference | 22–23 °C lower |
| Conditions | Capillary melting point; data from supplier certificates of analysis |
Why This Matters
The 22–23 °C melting point gap provides a simple, inexpensive identity and purity check that distinguishes the L-ido building block from the common D-gluco isomer, reducing the risk of mislabeled material in the laboratory.
